molecular formula C11H9N3O3 B3166394 1-[(4-Nitrophenyl)acetyl]-1H-imidazole CAS No. 91093-59-3

1-[(4-Nitrophenyl)acetyl]-1H-imidazole

Cat. No.: B3166394
CAS No.: 91093-59-3
M. Wt: 231.21 g/mol
InChI Key: BXVKPCDHGLECJR-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)acetyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles It features a nitrophenyl group attached to an acetyl-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole typically involves the reaction of 4-nitrophenylacetic acid with imidazole in the presence of a coupling agent. One common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond between the carboxyl group of 4-nitrophenylacetic acid and the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Nitrophenyl)acetyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-[(4-Nitrophenyl)acetyl]-1H-imidazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Nitrophenyl)acetyl]-1H-imidazole is unique due to the presence of both the nitrophenyl and acetyl-imidazole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-imidazol-1-yl-2-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c15-11(13-6-5-12-8-13)7-9-1-3-10(4-2-9)14(16)17/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVKPCDHGLECJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N2C=CN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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